molecular formula C17H14N2O4S B14135026 3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one CAS No. 313240-03-8

3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one

Cat. No.: B14135026
CAS No.: 313240-03-8
M. Wt: 342.4 g/mol
InChI Key: XWVXWSFMTIENHY-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. This reaction is often carried out in the presence of a catalyst such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes. The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one stands out due to its unique combination of benzothiazole and benzofuran rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

313240-03-8

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H14N2O4S/c1-21-11-8-7-9-13(14(11)22-2)16(20)23-15(9)19-17-18-10-5-3-4-6-12(10)24-17/h3-8,15H,1-2H3,(H,18,19)

InChI Key

XWVXWSFMTIENHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC4=CC=CC=C4S3)OC

solubility

50.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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